molecular formula C17H14FNO3 B10806535 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorophenyl)acrylamide

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorophenyl)acrylamide

Cat. No.: B10806535
M. Wt: 299.30 g/mol
InChI Key: VDXVALVOGQAVKM-FPYGCLRLSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorophenyl)acrylamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzo[d][1,3]dioxole moiety fused with a fluorophenyl acrylamide group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorophenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with ethylene glycol under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Introduction of the Fluorophenyl Group: The benzo[d][1,3]dioxole intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Acrylamide Group: The final step involves the reaction of the acylated intermediate with acryloyl chloride in the presence of a base such as triethylamine to form the desired acrylamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the acrylamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorophenyl)acrylamide can be compared with other similar compounds to highlight its uniqueness:

    N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-phenylacrylamide: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-chlorophenyl)acrylamide: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic and pharmacodynamic properties.

    N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylphenyl)acrylamide: The presence of a methyl group instead of fluorine may impact its lipophilicity and metabolic stability.

By comparing these compounds, researchers can better understand the influence of different substituents on the chemical and biological properties of the molecule.

Properties

IUPAC Name

(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c18-13-4-1-12(2-5-13)3-8-17(20)19-14-6-7-15-16(11-14)22-10-9-21-15/h1-8,11H,9-10H2,(H,19,20)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXVALVOGQAVKM-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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